![molecular formula C15H22N4O4 B12520487 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid CAS No. 819883-47-1](/img/structure/B12520487.png)
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two aminopropanoylamino groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-diformylbenzoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminopropanoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of advanced materials with unique properties, such as optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The aminopropanoylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(aminomethyl)benzoic acid: This compound has similar structural features but lacks the aminopropanoylamino groups.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with different functional groups attached to the benzoic acid core
Uniqueness
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
819883-47-1 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
3,5-bis[(3-aminopropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-3-1-13(20)18-8-10-5-11(7-12(6-10)15(22)23)9-19-14(21)2-4-17/h5-7H,1-4,8-9,16-17H2,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
QXPIXBFQIQKADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CNC(=O)CCN)C(=O)O)CNC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
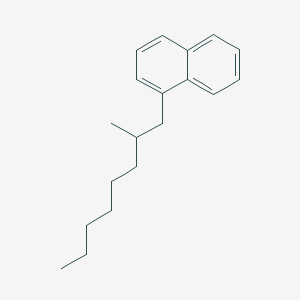
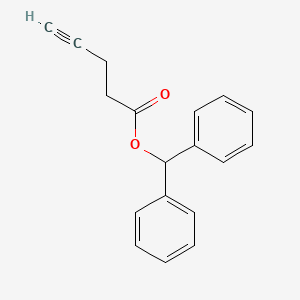
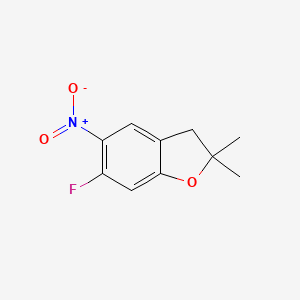
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
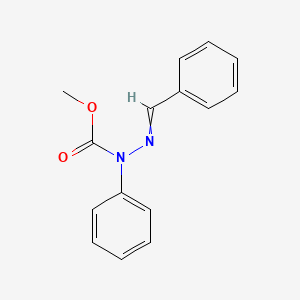
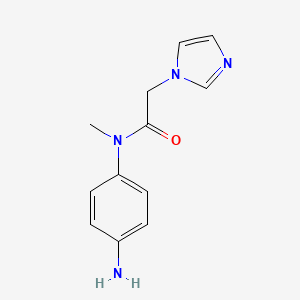
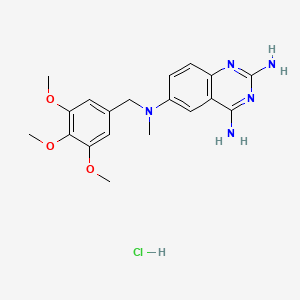
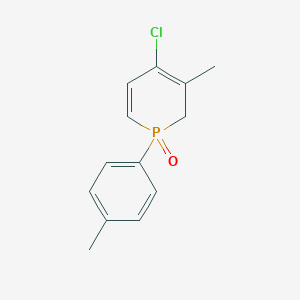
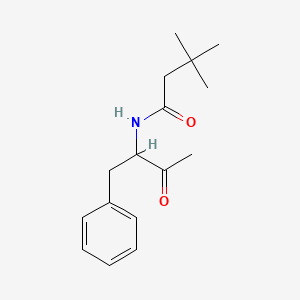
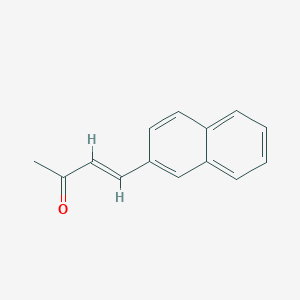
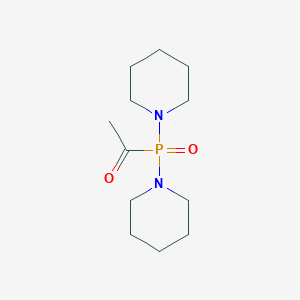
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
